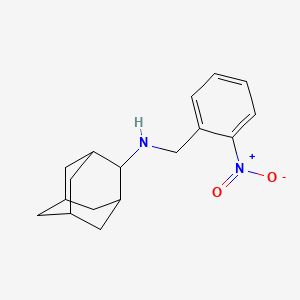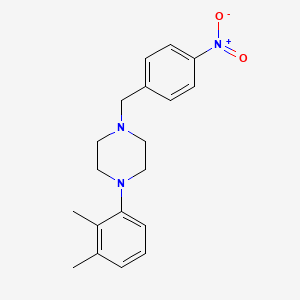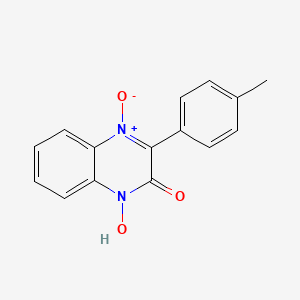
3-(4-chlorophenyl)-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine, also known as CCTA, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been found to exhibit interesting biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 3-(4-chlorophenyl)-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine is not fully understood. However, it has been suggested that 3-(4-chlorophenyl)-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine may exert its effects by inhibiting the activity of certain enzymes or proteins involved in various cellular processes. For example, it has been suggested that 3-(4-chlorophenyl)-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine may inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine has been found to exhibit interesting biochemical and physiological effects. For example, it has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been found to exhibit antifungal activity against various fungal strains. In addition, 3-(4-chlorophenyl)-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine has been found to exhibit antibacterial activity against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-chlorophenyl)-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine has several advantages and limitations for lab experiments. One advantage is that it exhibits interesting biochemical and physiological effects, making it a promising candidate for the development of new drugs. Another advantage is that it can be synthesized using various methods. However, one limitation is that the mechanism of action of 3-(4-chlorophenyl)-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions related to 3-(4-chlorophenyl)-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine that could be explored. One direction is to further investigate the mechanism of action of 3-(4-chlorophenyl)-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine in order to better understand how it exerts its effects. Another direction is to explore the potential applications of 3-(4-chlorophenyl)-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine in the development of new drugs for the treatment of various diseases. Additionally, further studies could be conducted to investigate the potential side effects of 3-(4-chlorophenyl)-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine and to determine the optimal dosage for its use.
Métodos De Síntesis
3-(4-chlorophenyl)-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine can be synthesized using various methods, including the reaction of 4-chlorobenzaldehyde with pyridine-3-carboxylic acid hydrazide in the presence of acetic acid and sodium acetate, followed by the reaction with triethyl orthoformate and ammonium hydroxide. Another method involves the reaction of 4-chlorobenzaldehyde with pyridine-3-carboxylic acid hydrazide in the presence of acetic acid and sodium acetate, followed by the reaction with triethyl orthoformate and ammonium hydroxide, and then the reaction with potassium hydroxide and 1,2,4-triazole-5-thiol.
Aplicaciones Científicas De Investigación
3-(4-chlorophenyl)-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine has been the subject of scientific research due to its potential applications in the field of medicine. It has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for the development of new drugs. For example, 3-(4-chlorophenyl)-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been found to exhibit antifungal activity against various fungal strains.
Propiedades
IUPAC Name |
[5-amino-3-(4-chlorophenyl)-1,2,4-triazol-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN5O/c15-11-5-3-9(4-6-11)12-18-14(16)20(19-12)13(21)10-2-1-7-17-8-10/h1-8H,(H2,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIAEHHBYNODDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)N2C(=NC(=N2)C3=CC=C(C=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[4-(aminocarbonyl)phenyl]-2-methylbenzamide](/img/structure/B5748231.png)

![N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-thiophenecarboxamide](/img/structure/B5748245.png)
![5-methyl-N'-[(5-methyl-2-furyl)methylene]-4-phenyl-3-thiophenecarbohydrazide](/img/structure/B5748255.png)

![methyl 2-{[(2-fluorophenyl)acetyl]amino}-4,5-dimethoxybenzoate](/img/structure/B5748272.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B5748282.png)
